3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium
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Overview
Description
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium is a complex organic compound with a unique structure that combines a piperidine ring, an imidazole ring, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, where an ethyl ester reacts with the piperidine ring.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then coupled with the piperidine derivative through a condensation reaction.
Final Coupling: The final step involves coupling the imidazole ring with the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenylboronic acid
- Pinacol boronic esters
- Other piperidine derivatives
Uniqueness
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N3O3+ |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H20N3O3/c1-3-19-12(17)11-4-6-15(7-5-11)13(18)16-9-8-14(2)10-16/h8-11H,3-7H2,1-2H3/q+1 |
InChI Key |
RZVLGEYWZSUNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N2C=C[N+](=C2)C |
Origin of Product |
United States |
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